5,7-dimethyl-2-(3-nitrophenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-5-(3-nitro-phenyl)-5,5a-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidin-4-one is a complex heterocyclic compound It is part of the pyrido[2,3-d]pyrimidine family, known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-(3-nitro-phenyl)-5,5a-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction proceeds through cyclization, involving the acetyl methyl group and the amide carbonyl moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The choice of solvents, catalysts, and purification methods are crucial to ensure the scalability and cost-effectiveness of the process .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-(3-nitro-phenyl)-5,5a-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid is commonly used for oxidation reactions.
Substitution: Alkyl halides and strong bases are used for substitution reactions.
Major Products
Reduction of Nitro Group: Results in the formation of an amino derivative.
Substitution of Methyl Groups: Leads to various substituted derivatives with potential biological activities.
Scientific Research Applications
1,3-Dimethyl-5-(3-nitro-phenyl)-5,5a-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidin-4-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antiproliferative agent and its ability to inhibit protein tyrosine kinases.
Biological Research: Used in studies related to its antimicrobial, anti-inflammatory, and analgesic properties.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. For instance, derivatives of pyrido[2,3-d]pyrimidin-5-one have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K), which plays a crucial role in cell proliferation and survival pathways. The inhibition of PI3K disrupts these pathways, leading to antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-7-ones: These compounds share a similar core structure but differ in the position of functional groups.
Indeno[1,2-d]pyrimidines: Another class of compounds with a fused indene and pyrimidine ring system.
Uniqueness
1,3-Dimethyl-5-(3-nitro-phenyl)-5,5a-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of a nitro group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for further research .
Properties
Molecular Formula |
C22H16N4O5 |
---|---|
Molecular Weight |
416.4g/mol |
IUPAC Name |
5,7-dimethyl-2-(3-nitrophenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione |
InChI |
InChI=1S/C22H16N4O5/c1-24-20-17(21(28)25(2)22(24)29)15(11-6-5-7-12(10-11)26(30)31)16-18(23-20)13-8-3-4-9-14(13)19(16)27/h3-10,15-16H,1-2H3 |
InChI Key |
AGRTXIWHJHQUKK-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(C3C(=N2)C4=CC=CC=C4C3=O)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)N(C1=O)C |
Canonical SMILES |
CN1C2=C(C(C3C(=N2)C4=CC=CC=C4C3=O)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.